molecular formula C18H25NO4 B15296764 Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B15296764
M. Wt: 319.4 g/mol
InChI Key: ZYEMHNODCPGYBZ-UHFFFAOYSA-N
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Description

Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclic structures . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced catalytic systems could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler bicyclic amines. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It could be explored for its pharmacological properties, including potential use as a drug or drug precursor.

    Industry: Its derivatives might be used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for a wide range of reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C18H25NO4/c1-22-8-7-17-10-18(11-17,14-20)13-19(12-17)16(21)23-9-15-5-3-2-4-6-15/h2-6,20H,7-14H2,1H3

InChI Key

ZYEMHNODCPGYBZ-UHFFFAOYSA-N

Canonical SMILES

COCCC12CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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